N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine, often referred to as Compound X , belongs to the class of phthalazin-1-amines. Its chemical structure consists of a phthalazin-1-amine core with various functional groups attached. Let’s explore its synthesis, reactions, applications, and more.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for Compound X. One common approach involves the following steps:
Amination of Phthalazin-1-one: Start with phthalazin-1-one and react it with an amine (e.g., piperidine) to introduce the amino group.
Sulfonation: Next, sulfonate the amino group using a suitable reagent (e.g., chlorosulfonic acid) to form the sulfonamide.
Arylation: Introduce the 4-chlorophenyl group via an arylation reaction (e.g., Suzuki-Miyaura coupling).
Alkylation: Finally, alkylate the compound with a methyl group (e.g., using methyl iodide).
Industrial Production: In industry, Compound X is synthesized on a larger scale using optimized conditions. The process may involve continuous flow chemistry or batch reactions, depending on efficiency and yield requirements.
Analyse Chemischer Reaktionen
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form a sulfoxide or sulfone.
Reduction: Reduction of the sulfonamide group yields the corresponding amine.
Substitution: The chlorine atom can be substituted with other groups (e.g., fluorine or bromine). Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
Major products:
- The sulfonamide form is crucial for its biological activity.
- Substituted derivatives may have altered properties.
Wissenschaftliche Forschungsanwendungen
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its interactions with specific receptors or enzymes.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Employed in material science or catalysis.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely involves binding to specific protein targets or modulating signaling pathways. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Compound X stands out due to its unique combination of functional groups. Similar compounds include [Compound Y] and [Compound Z], but their distinct features set Compound X apart.
Remember that Compound X’s potential lies in its versatility and promising applications across scientific disciplines.
: Reference for Compound Y: DOI: 10.XXXX/XXXX : Reference for Compound Z: DOI: 10.XXXX/XXXX
Eigenschaften
Molekularformel |
C26H25ClN4O2S |
---|---|
Molekulargewicht |
493.0 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C26H25ClN4O2S/c1-18-9-10-19(17-24(18)34(32,33)31-15-5-2-6-16-31)25-22-7-3-4-8-23(22)26(30-29-25)28-21-13-11-20(27)12-14-21/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,28,30) |
InChI-Schlüssel |
GLEZWKACPAWHRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)S(=O)(=O)N5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.